molecular formula C13H16FNO B2809826 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034307-20-3

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2809826
CAS RN: 2034307-20-3
M. Wt: 221.275
InChI Key: TUHUOXJLBWUYRW-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone, also known as FMAE, is a chemical compound that has been extensively studied for its potential use in scientific research. FMAE is a synthetic compound that belongs to the class of azetidinones and has a molecular weight of 269.34 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : A compound closely related to "1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone" was synthesized and characterized using IR, NMR, and MS studies. This process included thermal stability analysis and single crystal XRD analysis, contributing to understanding the compound's structure and properties (Govindhan et al., 2017).

  • Spectroscopic Analysis for Structural Elucidation : Studies have been conducted on the spectroscopic characterization of azetidin-2-ones, highlighting how substituents like hydroxyl, fluoro, and methoxy affect the IR absorption and NMR frequencies, aiding in the unambiguous assignment of complex structures (Singh & Pheko, 2008).

Potential Biological and Therapeutic Applications

  • Antimicrobial Activity : Research has shown that derivatives of azetidinones, a class to which "1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone" belongs, exhibit significant antimicrobial activity, highlighting their potential as antibacterial agents (Mohite & Bhaskar, 2011).

  • Antibacterial Agents : Azetidinylquinolones, another related class, have been studied for their potent antibacterial activities against various bacterial strains, suggesting potential applications in treating bacterial infections (Frigola et al., 1995).

properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-10-3-2-4-11(5-10)6-13(16)15-8-12(7-14)9-15/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHUOXJLBWUYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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